molecular formula C13H6F5NO2 B12837635 5-Pentafluorophenyl-nicotinic acid methyl ester

5-Pentafluorophenyl-nicotinic acid methyl ester

Katalognummer: B12837635
Molekulargewicht: 303.18 g/mol
InChI-Schlüssel: AQNSNLGMYKHQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Pentafluorophenyl-nicotinic acid methyl ester: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a pentafluorophenyl group attached to the nicotinic acid methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentafluorophenyl-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The pentafluorophenyl group is introduced through a substitution reaction using pentafluorophenol and a suitable activating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Pentafluorophenyl-nicotinic acid methyl ester is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of fluorinated analogs of biologically active molecules .

Medicine: Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them valuable in drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Wirkmechanismus

The mechanism of action of 5-Pentafluorophenyl-nicotinic acid methyl ester involves its interaction with specific molecular targets in biological systems. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Pentafluorophenyl-nicotinic acid methyl ester is unique due to the presence of both the pentafluorophenyl group and the nicotinic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C13H6F5NO2

Molekulargewicht

303.18 g/mol

IUPAC-Name

methyl 5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H6F5NO2/c1-21-13(20)6-2-5(3-19-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3

InChI-Schlüssel

AQNSNLGMYKHQFJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.